molecular formula C10H16N6O7 B021274 beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- CAS No. 102516-67-6

beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-

Cat. No. B021274
M. Wt: 332.27 g/mol
InChI Key: NXRWOGRWYCNSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis, which ultimately leads to cell death.

Biochemical And Physiological Effects

Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in mice. It has also been shown to have plant growth-regulating effects, such as increasing plant height, leaf area, and chlorophyll content.

Advantages And Limitations For Lab Experiments

One advantage of using beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-. One direction is to further study its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its plant growth-regulating effects in more detail, particularly in different plant species and under different environmental conditions. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects more effectively.

Synthesis Methods

Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is synthesized using a multistep process. The first step involves the reaction of 5-aminopentanoic acid with nitrous acid to produce 5-diazo-4-oxopentanoic acid. The second step involves the reaction of 5-diazo-4-oxopentanoic acid with ethylenediamine to produce N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide. The final step involves the reaction of N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide with nitric acid to produce beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-.

Scientific Research Applications

Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has potential applications in various fields. In the field of medicine, it has been studied for its potential use as an anticancer agent. In the field of agriculture, it has been studied for its potential use as a plant growth regulator. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.

properties

CAS RN

102516-67-6

Product Name

beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-

Molecular Formula

C10H16N6O7

Molecular Weight

332.27 g/mol

IUPAC Name

3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate

InChI

InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2

InChI Key

NXRWOGRWYCNSKK-UHFFFAOYSA-N

SMILES

C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

102516-67-6

synonyms

N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine

Origin of Product

United States

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